

Pexidartinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib, marketed under the brand name Turalio, is a first-in-class, orally bioavailable small molecule kinase inhibitor.[1] It is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as having activity against other receptor tyrosine kinases such as KIT and FMS-like tyrosine kinase 3 (FLT3).[2][3] This technical guide provides an indepth overview of the chemical structure, physicochemical properties, and mechanism of action of **pexidartinib**, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

Pexidartinib is a pyrrolopyridine derivative.[2] Its chemical structure is characterized by a 5-chloro-1H-pyrrolo[2,3-b]pyridine core substituted at position 3 with a methyl group linked to a pyridin-2-amine, which in turn is N-substituted with a methyl group attached to a 6-(trifluoromethyl)pyridin-3-yl moiety.

IUPAC Name: 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine

SMILES: C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F

Physicochemical Properties



A summary of the key physicochemical properties of **pexidartinib** is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulations and experimental conditions.

Property	Value	Source
Molecular Formula	C20H15ClF3N5	PubChem
Molecular Weight	417.81 g/mol	[2]
pKa (Strongest Acidic)	15.68	[4]
pKa (Strongest Basic)	6.76	[4]
LogP	4.77	[3]
Boiling Point	580.0 ± 50.0 °C at 760 mmHg	[3]
Solubility (Water)	Insoluble (<1 mg/mL)	[3][5]
Solubility (Ethanol)	Insoluble (<1 mg/mL)	[3][5]
Solubility (DMSO)	≥84 mg/mL (201.04 mM)	[5]
Solubility (DMF)	~20 mg/mL	[6][7]

Mechanism of Action and Signaling Pathways

Pexidartinib exerts its therapeutic effects by inhibiting key receptor tyrosine kinases (RTKs) involved in cell proliferation, differentiation, and survival. Its primary target is the Colony-Stimulating Factor 1 Receptor (CSF1R). Additionally, it shows potent inhibitory activity against the KIT proto-oncogene receptor tyrosine kinase and FMS-like tyrosine kinase 3 (FLT3).[2][3]

CSF1R Signaling Pathway Inhibition

The CSF1/CSF1R signaling axis plays a critical role in the regulation and differentiation of monocytes and macrophages.[8] In the context of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm, a small population of tumor cells overproduces the CSF1 ligand. This leads to the recruitment of a large number of non-neoplastic CSF1R-expressing cells, primarily macrophages, which form the bulk of the tumor mass.[9]

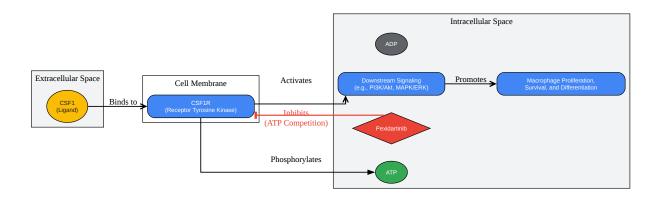




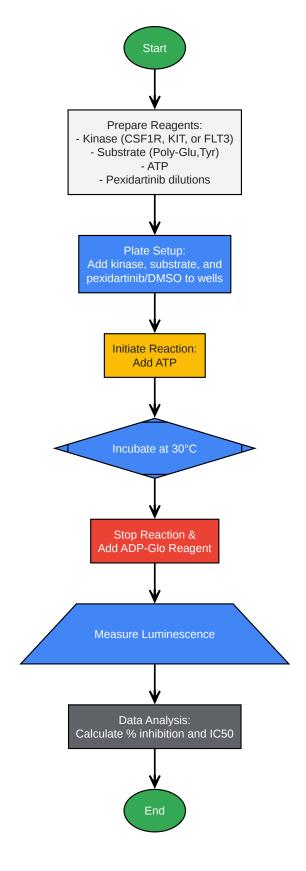


Pexidartinib functions as an ATP-competitive inhibitor of CSF1R. By binding to the ATP-binding pocket of the receptor's intracellular kinase domain, it prevents the autophosphorylation and activation of the receptor upon ligand binding.[8] This blockade of CSF1R signaling leads to the depletion of tumor-associated macrophages, thereby reducing the tumor burden and alleviating symptoms.[9]









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